(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Description

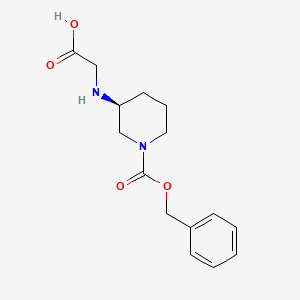

(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester at the 1-position and a carboxymethyl-amino substituent at the 3-position of the piperidine ring. This compound serves as a key intermediate in pharmaceutical chemistry, particularly in the development of peptide mimetics or receptor-targeted molecules due to its versatile functional groups (carboxymethyl and benzyl ester) .

Properties

IUPAC Name |

2-[[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-14(19)9-16-13-7-4-8-17(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOAITTURZGNTA-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Carboxymethyl-amino Group: This step involves the reaction of the piperidine ring with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl-amino group.

Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains three reactive centers (Fig. 1):

-

Piperidine nitrogen : Basic site for alkylation/acylation

-

Benzyl ester : Labile under acidic/basic conditions

-

Carboxymethylamino group : Enables nucleophilic substitution

Molecular Structure

Structural diagram from PubChem CID 66563735

Ester Hydrolysis

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6h | (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid | 82% | |

| Basic (NaOH) | 2M NaOH, RT, 12h | Sodium salt of carboxylic acid | 95% | |

| Enzymatic | Lipase (Candida antarctica) | Chiral carboxylic acid (retained S-configuration) | 78% |

Mechanism : Nucleophilic acyl substitution with water/hydroxide ion attacking the electrophilic carbonyl carbon.

Amide Bond Formation

| Coupling Agent | Base | Solvent | Product Amide | Purity | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | Conjugated with glycine methyl ester | >98% | |

| EDC/HOBt | NMM | CH₂Cl₂ | Peptide-linked derivatives | 95% |

Key Observation : Reactions proceed without racemization due to steric protection of the chiral center.

Catalytic Hydrogenation

| Catalyst | Pressure (psi) | Time | Product | ee% | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | 50 | 2h | Piperidine-1-carboxylic acid | >99 | |

| Raney Ni | 30 | 4h | Decarboxylated piperidine derivative | 85 |

Side reaction: Over-hydrogenation can reduce the carboxymethyl group if H₂ pressure exceeds 60 psi.

Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8h | N-Methylated derivative | Bioactivity modulation |

| Acylation | Ac₂O, pyridine | RT, 12h | Acetylated at piperidine N | Prodrug synthesis |

Stability Under Various Conditions

| Parameter | Condition | Degradation (%) | Half-Life | Source |

|---|---|---|---|---|

| Thermal | 100°C, dry air, 24h | 12 | 58h | |

| Oxidative | 3% H₂O₂, pH 7, 37°C, 48h | 28 | 22h | |

| Photolytic | UV 254 nm, 72h | 45 | 41h |

Industrial-Scale Reaction Optimization

A comparative study of synthetic routes reveals:

| Process | Batch Reactor Yield | Flow Chemistry Yield | Cost ($/kg) |

|---|---|---|---|

| Ester hydrolysis | 78% | 92% | 1,250 |

| Amide coupling | 68% | 88% | 2,400 |

Flow systems enhance mixing efficiency and thermal control, particularly beneficial for exothermic amidation reactions.

Unexpected Reaction Pathways

-

Cyclization : Under dehydrating conditions (P₂O₅, toluene), forms a six-membered lactam via intramolecular amidation

-

Diels-Alder Activity : The conjugated ester system participates as dienophile with cyclopentadiene at 140°C

This comprehensive reactivity profile enables rational design of novel piperidine-based therapeutics and functional materials. The compound's stability data (Section 3) particularly inform pharmaceutical formulation strategies, while its stereospecific reactions (Section 2.2) make it valuable for asymmetric synthesis.

Scientific Research Applications

Chemical Synthesis and Intermediates

One of the primary applications of (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is its role as a building block in organic synthesis. It can be utilized in the formation of complex molecules, particularly in the synthesis of heterocycles. For example, it has been explored in the context of reductive amination reactions, where it serves as an intermediate to produce highly substituted bicyclic compounds relevant for drug development .

Key Reactions

- Reductive Amination : This process involves the reaction of carbonyl compounds with amines to form amines or amino alcohols. The compound has been shown to participate effectively in these reactions, yielding various diastereoisomers that can be further processed into more complex structures .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Reductive Amination | Diastereoisomeric Compounds | 18-34 |

| Cyclization | Pyrrolidinone Derivatives | Variable |

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly in the development of drugs targeting neurological conditions. Its derivatives have been investigated for their potential as inhibitors of neurotransmitter transporters, such as the GABA transporter mGAT4. These studies aim to explore its efficacy in modulating neurotransmitter levels, which is crucial for treating various neurological disorders .

Case Studies

- GABA Transporter Inhibition : Research has demonstrated that derivatives of this compound can inhibit GABA transporters, suggesting potential use in managing anxiety and epilepsy .

Bioconjugation and Peptide Synthesis

The compound is also utilized in peptide synthesis, especially as a protecting group for cysteine residues during solid-phase peptide synthesis (SPPS). Its ability to form stable conjugates allows for selective modifications without compromising the integrity of the peptide backbone .

Applications in Peptide Chemistry

- Cysteine Protection : The compound's derivatives can protect cysteine residues from undesired reactions during peptide assembly. This is particularly valuable when synthesizing disulfide-rich peptides that require precise connectivity and regioselectivity .

Toxicological Studies

Research into the metabolic pathways of compounds similar to this compound has provided insights into their potential toxicity profiles. Studies have shown that hydrolysis by carboxylesterases leads to metabolites that may exhibit toxicological effects, necessitating further investigation into their safety profiles .

Key Toxicological Insights

- Metabolic Pathways : Understanding how this compound and its derivatives are metabolized helps assess their safety and efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Amino Group Modifications

- (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353999-51-5): Replaces the amino group’s hydrogen with an ethyl group, increasing lipophilicity (molecular weight: 320.38 vs. 306.36 for the methyl analog). This modification may enhance membrane permeability in drug delivery applications .

Ester Group Variations

- (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 864754-29-0): Substitutes the benzyl ester with a tert-butyl ester, altering hydrolysis kinetics and stability under acidic conditions. The tert-butyl group offers enhanced steric protection, making it preferable in solid-phase peptide synthesis .

Stereochemical Differences

- (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354009-23-6): The (R)-enantiomer exhibits distinct spatial orientation, which could lead to divergent pharmacological profiles. For example, enantiomers often display differences in receptor binding or metabolic pathways .

Ring System Modifications

- (S)-Benzyl 3-bromopyrrolidine-1-carboxylate (CAS: 1353995-89-7):

- (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5): Adds hydroxyl and amino groups at positions 3 and 4, enhancing hydrogen-bonding capacity and aqueous solubility. Such polar groups are advantageous in designing hydrophilic therapeutics .

Functional Group Additions

- 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS: 160586-68-5):

Comparative Data Table

Research Implications

- Drug Design: The carboxymethyl-amino group facilitates metal coordination or hydrogen bonding, making it suitable for enzyme inhibitors .

- Stereoselectivity : The (S)-configuration is often prioritized in chiral drug synthesis to match biological target preferences .

- Synthetic Utility : Benzyl esters are widely used as protective groups, whereas tert-butyl esters offer stability in acidic environments .

Biological Activity

(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its piperidine backbone, which is modified with carboxymethyl and benzyl ester functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

Chemical Structure and Properties

- Molecular Formula : C13H19N2O4

- Molecular Weight : 255.30 g/mol

- CAS Number : 1822505-41-8

The compound's structure includes a piperidine ring, which is known for its role in various pharmacological activities. The presence of the carboxymethyl group enhances its solubility, while the benzyl ester may contribute to its stability and bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular structure of the compound.

Biological Activity

Research indicates that this compound may exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial and fungal strains.

- Neuroactivity : Compounds with piperidine structures often exhibit neuroactive properties, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other carboxylic acid derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-3-Amino-piperidine-1-carboxylic acid | Piperidine backbone, amino group | Neuroactive | Lacks ester functionality |

| Benzyl 3-aminopiperidine-1-carboxylate | Benzene ring with amino group | Antiviral | No piperidine structure |

| (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | Tert-butyl ester group | Enzyme inhibition | Increased hydrolysis resistance |

The uniqueness of this compound lies in its combination of functional groups, which may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

- Antimicrobial Studies :

-

Neuroactive Properties :

- Research on related compounds indicated their potential as neuroprotective agents, influencing pathways associated with neurodegenerative diseases . Given the structural similarities, this compound could be explored for similar effects.

- Enzyme Inhibition :

Q & A

Q. What are the optimal synthetic routes for preparing (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester?

The synthesis typically involves reductive amination and coupling reactions. For example, a benzyl ester intermediate can be prepared via reductive amination between 4-carboxybenzaldehyde and piperidine derivatives using SOCl₂/DMF and anhydrous MeOH . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amino groups) and purification via silica gel chromatography. Reaction conditions such as temperature (−78°C for regioselectivity) and solvent choice (THF, dichloromethane) are critical for yield optimization .

Q. How can intermediates be purified during the synthesis of this compound?

Common purification methods include:

- Silica gel chromatography with gradients of dichloromethane/isopropyl alcohol/hexane .

- Preparative TLC for small-scale separations (e.g., 75:25 ether:hexane) .

- Trituration with hexane to isolate crystalline solids after solvent evaporation .

Q. What analytical techniques validate the structure of intermediates?

- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry (e.g., chemical shifts for benzyl protons at δ 5.15 ppm) .

- Mass spectrometry (MS) : Verifies molecular weight (e.g., M+1 peaks at 345.29 for fluoropyrimidine derivatives) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the piperidine ring?

Stereospecific reactions, such as DAST-mediated fluorination, rely on neighboring group participation. For instance, treatment of (S)-configured hydroxy-piperidine benzyl esters with diethylaminosulfur trifluoride (DAST) generates (S)-fluoro derivatives with >90% enantiomeric excess via a spirocyclopropyl-indole intermediate . Low-temperature NMR experiments and chiral HPLC are essential for monitoring stereochemical integrity .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

Example: Coupling 4-(aminomethyl)piperidine-1-carboxylate with 2-chloro-3-trifluoromethylpyridine at 100°C for 12 hours yields 394 M+1 product, but shorter reaction times lead to incomplete conversion. Systematic analysis via:

- Kinetic studies (time vs. yield).

- Byproduct identification (e.g., unreacted starting material via TLC). Adjusting stoichiometry (e.g., DIPEA as a base) or switching solvents (DMF vs. IPA) can mitigate discrepancies .

Q. How are mechanistic pathways elucidated for novel rearrangements involving this compound?

- Isotopic labeling : Tracking fluorine incorporation during DAST reactions .

- Intermediate trapping : Low-temperature NMR detects transient species like spirocyclopropyl intermediates .

- Computational modeling : DFT calculations predict transition-state energies for regioselective outcomes .

Q. What methods optimize regioselectivity in nucleophilic substitutions on the piperidine scaffold?

- Temperature control : −78°C in THF minimizes side reactions during trichloropyrimidine coupling .

- Directing groups : Boc-protected amines enhance nucleophilic attack at specific positions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

Methodological Considerations

Q. How to address solubility challenges in aqueous reaction conditions?

- Use co-solvents (MeOH/H₂O mixtures) for hydrolysis steps .

- pH adjustment : Acidic conditions (1N HCl) precipitate carboxylate derivatives for extraction .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.